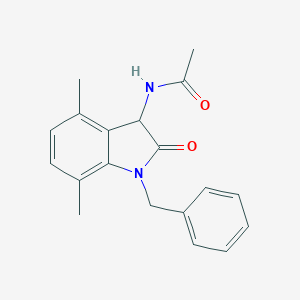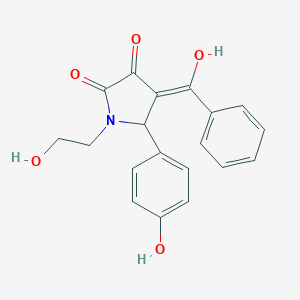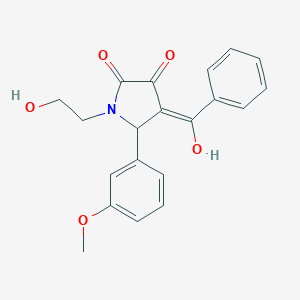
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as BMDAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth, apoptosis, and inflammation. N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the activation of the AMPK pathway. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Orientations Futures
There are several future directions for research on N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. One area of interest is the development of more efficient synthesis methods to produce N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide and its potential as a therapeutic agent in various diseases. Finally, research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in vivo to determine its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves the condensation of 1-benzyl-1H-indole-3-acetic acid with acetamide in the presence of a dehydrating agent. This reaction results in the formation of N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a yellow crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(1-benzyl-4,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C19H20N2O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-(1-benzyl-4,7-dimethyl-2-oxo-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-12-9-10-13(2)18-16(12)17(20-14(3)22)19(23)21(18)11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3,(H,20,22) |
Clé InChI |
YMGNWAHRJPHJGB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=O)N(C2=C(C=C1)C)CC3=CC=CC=C3)NC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)N(C2=C(C=C1)C)CC3=CC=CC=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)


![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)

![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)


![ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)